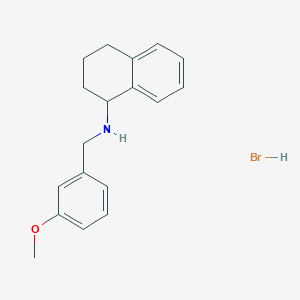

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

Description

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a tetrahydronaphthalene-derived amine featuring a 3-methoxybenzyl substituent and a hydrobromide counterion. The compound’s molecular formula is C₁₈H₂₁NO·HBr, with a molecular weight of ~348.28 g/mol (calculated from the free base C₁₈H₂₁NO, 267.37 g/mol, plus HBr, 80.91 g/mol) . Its synthesis likely involves nucleophilic substitution between 1,2,3,4-tetrahydronaphthalen-1-amine and 3-methoxybenzyl bromide, followed by salt formation with HBr, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.BrH/c1-20-16-9-4-6-14(12-16)13-19-18-11-5-8-15-7-2-3-10-17(15)18;/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTBDLHQCOTCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2CCCC3=CC=CC=C23.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide typically involves multiple steps. One common method starts with the preparation of the intermediate 1,2,3,4-tetrahydronaphthalen-1-amine. This intermediate is then reacted with 3-methoxybenzyl chloride under basic conditions to form the desired product. The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the aromatic ring can produce a fully saturated cyclohexane derivative.

Scientific Research Applications

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Electron-Donating vs.

- Solubility : The 2,5-dimethoxy analog () may exhibit higher aqueous solubility due to increased polarity, whereas the pyridinylmethyl derivative () introduces basicity, altering pH-dependent solubility .

- Lipophilicity : The 3-nitrobenzyl analog () is more lipophilic than the methoxy derivatives, which could influence blood-brain barrier penetration .

Biological Activity

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

- Molecular Formula : C18H22BrNO

- CAS Number : 708293-02-1

The mechanism of action for this compound involves its interaction with various biological targets. It is believed to modulate the activity of specific receptors and enzymes, which may lead to downstream signaling effects. The precise molecular targets remain under investigation but are crucial for understanding its pharmacological profile.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives related to this compound. For instance, compounds with similar structures have shown significant radical scavenging activity in DPPH assays. The antioxidant activity is crucial in mitigating oxidative stress-related cellular damage.

2. Anticancer Activity

This compound has demonstrated potential anticancer properties. In vitro studies indicate that it may exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| U-87 (glioblastoma) | ~10 | Higher sensitivity compared to MDA-MB-231 |

| MDA-MB-231 (breast) | ~30 | Moderate sensitivity |

These findings suggest that this compound could be a candidate for further development in cancer therapy.

3. Neuropharmacological Effects

The compound may also interact with sigma receptors, which are implicated in various neurological processes. Studies indicate that ligands targeting sigma receptors can influence mood and anxiety disorders. This relationship suggests a potential application in neuropharmacology.

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds with similar structural features:

- Study on Antioxidant Activity : A derivative showed antioxidant activity exceeding that of ascorbic acid by 1.4 times in DPPH assays .

- Anticancer Studies : Compounds structurally related to this compound demonstrated significant cytotoxicity against glioblastoma cells compared to triple-negative breast cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.